molecular formula C13H18N2O5 B2426694 Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate CAS No. 320420-20-0

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate

Cat. No.: B2426694
CAS No.: 320420-20-0
M. Wt: 282.296
InChI Key: OSYCMUAGYRWVHX-GLYMIEGHSA-N
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Description

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate is an organic compound with a complex structure that includes multiple functional groups. This compound is known for its versatility in organic synthesis and its application in various fields such as pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

diethyl (E,4Z)-4-[amino(ethoxy)methylidene]-2-cyanopent-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-4-18-11(15)10(13(17)20-6-3)7-9(8-14)12(16)19-5-2/h7H,4-6,15H2,1-3H3/b9-7+,11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYCMUAGYRWVHX-GLYMIEGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C=C(C#N)C(=O)OCC)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(/C=C(\C#N)/C(=O)OCC)\C(=O)OCC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate typically involves the condensation of diethyl malonate with ethyl cyanoacetate in the presence of a base, followed by the addition of ethoxyamine. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Mixing: Diethyl malonate and ethyl cyanoacetate are mixed in a solvent.

    Condensation: The mixture is heated and a base is added to initiate the condensation reaction.

    Addition of Ethoxyamine: Ethoxyamine is added to the reaction mixture.

    Purification: The product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo compounds.

    Reduction: Can be reduced to form amine derivatives.

    Substitution: Undergoes nucleophilic substitution reactions due to the presence of cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Corresponding oxo compounds.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved often include:

    Enzyme inhibition: Binding to the active site of enzymes.

    Signal transduction: Interfering with signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl ethoxymethylenemalonate
  • Diethyl malonate
  • Ethyl cyanoacetate

Uniqueness

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various applications in research and industry.

Biological Activity

Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate, a compound with significant synthetic and biological implications, has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H15N1O4\text{C}_{12}\text{H}_{15}\text{N}_{1}\text{O}_{4}

This compound features a cyano group, an ethoxy group, and a diethyl ester moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, various synthesized diarylpentanoids, structurally related to this compound, have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Diarylpentanoid AS. aureus15
Diarylpentanoid BE. coli18
This compoundTBD

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that similar structures can scavenge free radicals effectively, thus providing potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties. Research into related compounds shows that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Table 2: Anti-inflammatory Activity of Related Compounds

Compound NameInhibition Percentage (%)Mechanism of Action
Compound C75COX inhibition
Compound D65Cytokine suppression
This compoundTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the amino group is crucial for enhancing biological interactions, while the ethoxy group may improve solubility and bioavailability .

Key SAR Insights:

  • Amino Group: Enhances interaction with biological targets.
  • Ethoxy Group: Improves solubility in biological systems.
  • Cyano Group: Contributes to reactivity and potential binding sites.

Case Studies

  • Antimicrobial Study: A recent study synthesized various derivatives of this compound and tested their antimicrobial activity against multiple pathogens. The results indicated that specific modifications in the side chains significantly enhanced efficacy against resistant strains .
  • Antioxidant Evaluation: Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings suggested a strong correlation between structural modifications and increased radical scavenging activity .

Q & A

Q. What synthetic methodologies are recommended for preparing Diethyl 4-[amino(ethoxy)methylene]-2-cyano-2-pentenedioate, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving ethoxy methylene malonate diethyl ester (EMME) analogs. For example, heating a mixture of amine derivatives (e.g., ortho-toluidine) with EMME at 120°C for 2 hours yields intermediates, followed by purification using n-hexane . Key optimization parameters include:

  • Temperature control : Maintaining 120°C prevents side reactions.
  • Stoichiometry : A 1:1 molar ratio of amine to EMME ensures complete conversion.
  • Purification : Sequential washing with non-polar solvents (e.g., n-hexane) removes unreacted starting materials.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Use LCMS to verify molecular weight (e.g., observed m/z 1011 [M+H]⁺ in related compounds) .
  • HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) confirms purity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by comparing experimental data with CCDC-2100901, which provides crystallographic parameters for structurally similar compounds .

Q. How should researchers address solubility challenges during purification?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by gradient precipitation with n-hexane or ethyl acetate.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on the compound’s partition coefficient, inferred from QSPR models .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the ethoxy methylene moiety in this compound?

The ethoxy methylene group arises via a nucleophilic addition-elimination mechanism. For example, EMME reacts with amines to form enamine intermediates, where the ethoxy group stabilizes the transition state through resonance. Computational studies (e.g., density functional theory) can model charge distribution and activation barriers, as demonstrated for analogous Schiff base formations .

Q. How can computational tools predict the compound’s reactivity or physicochemical properties?

  • Quantum Chemical Calculations : Optimize molecular geometry and electron density maps using software like Gaussian or ORCA.
  • Quantitative Structure-Property Relationship (QSPR) : Train neural networks on datasets (e.g., boiling points, logP) to predict properties like solubility or stability .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Cross-validation : Compare NMR (¹H/¹³C), IR, and LCMS data with published benchmarks (e.g., PubChem entries for related malonates) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace unexpected peaks in mass spectra.
  • Error Analysis : Statistically evaluate batch-to-batch variability using ANOVA for critical parameters like reaction temperature .

Q. What strategies are recommended for functionalizing the cyano group without disrupting the pentenedioate backbone?

  • Selective Reduction : Employ catalytic hydrogenation (Pd/C, H₂) to convert the cyano group to an amine while preserving the ester linkages.
  • Nucleophilic Substitution : React with Grignard reagents (e.g., MeMgBr) at low temperatures (-20°C) to avoid ester hydrolysis.

Methodological Resources

  • Structural Databases : Cross-reference crystallographic data (CCDC) and PubChem entries for validation .
  • Synthetic Protocols : Adapt stepwise procedures from patents (e.g., Example 429 in EP 4 374 877 A2) for scalable synthesis .
  • Computational Platforms : Utilize CC-DPS for deep profiling, including toxicity and biodegradability predictions .

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